molecular formula C16H20N2O4 B1519863 [4-(4-Hydroxymethyl-oxazol-2-yl)-benzyl]-carbamic acid tert-butyl ester CAS No. 886363-38-8

[4-(4-Hydroxymethyl-oxazol-2-yl)-benzyl]-carbamic acid tert-butyl ester

Cat. No. B1519863
M. Wt: 304.34 g/mol
InChI Key: JYZTZMUAERUOOX-UHFFFAOYSA-N
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Description

“[4-(4-Hydroxymethyl-oxazol-2-yl)-benzyl]-carbamic acid tert-butyl ester” is a chemical compound with the molecular formula C16H20N2O4 . It is available for purchase from various chemical suppliers .


Molecular Structure Analysis

The molecular structure of this compound consists of an oxazol-2-yl ring attached to a benzyl group, which is further connected to a carbamic acid tert-butyl ester .

Scientific Research Applications

Synthesis and Chemical Properties

Oxazolidinones and oxazolines, including compounds structurally related to the query compound, serve as key intermediates in the synthesis of complex molecules. For instance, oxazolidinones have been used as chiral auxiliaries and in the synthesis of various organic compounds due to their ability to introduce chirality and functionalize molecules in a controlled manner (Brenner, Vecchia, Leutert, & Seebach, 2003).

Polymer Science Applications

In polymer science, compounds similar to the query are used in the design and synthesis of hydrophilic aliphatic polyesters. The ring-opening polymerization of functional cyclic esters, containing protected functional groups, demonstrates the relevance of such compounds in creating polymers with specific properties, including biodegradability and biocompatibility (Trollsås, Lee, Mecerreyes, Löwenhielm, Möller, Miller, & Hedrick, 2000).

Medicinal Chemistry and Bioconversion

In medicinal chemistry, carbamate ester derivatives, closely related to the query compound, are explored for their potential as prodrugs. These derivatives enhance the bioavailability and metabolic stability of therapeutic agents. Research into carbamate ester prodrugs of dopaminergic compounds has highlighted their synthesis, stability, and bioconversion, showing the utility of these compounds in drug development processes (Hansen, Faarup, & Bundgaard, 1991).

properties

IUPAC Name

tert-butyl N-[[4-[4-(hydroxymethyl)-1,3-oxazol-2-yl]phenyl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4/c1-16(2,3)22-15(20)17-8-11-4-6-12(7-5-11)14-18-13(9-19)10-21-14/h4-7,10,19H,8-9H2,1-3H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYZTZMUAERUOOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C2=NC(=CO2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30654131
Record name tert-Butyl ({4-[4-(hydroxymethyl)-1,3-oxazol-2-yl]phenyl}methyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30654131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(4-Hydroxymethyl-oxazol-2-yl)-benzyl]-carbamic acid tert-butyl ester

CAS RN

886363-38-8
Record name Carbamic acid, [[4-[4-(hydroxymethyl)-2-oxazolyl]phenyl]methyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886363-38-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl ({4-[4-(hydroxymethyl)-1,3-oxazol-2-yl]phenyl}methyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30654131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[4-(4-Hydroxymethyl-oxazol-2-yl)-benzyl]-carbamic acid tert-butyl ester
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[4-(4-Hydroxymethyl-oxazol-2-yl)-benzyl]-carbamic acid tert-butyl ester

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